BenchChemオンラインストアへようこそ!

O-De-phenyl Andarine

Doping control analysis SARM metabolism Equine drug testing

O-De-phenyl Andarine is the primary unconjugated urinary metabolite of Andarine (S-4), constituting >90% of the excreted pool—direct detection without β-glucuronidase hydrolysis. WADA-accredited labs require this certified reference material to validate LC-MS/MS MRM transitions and establish adverse analytical finding decision limits. The enantiopure (S)-form, synthesized via Sharpless asymmetric dihydroxylation, ensures stereochemical accuracy for metabolism studies. Its distinct earlier elution (2–4 min vs. parent SARM) makes it an ideal system suitability standard. As a B-ring-deficient scaffold, it serves as a critical negative control to quantify the aryl ether’s binding contribution in androgen receptor SAR programs. Procure high-purity reference material to ensure anti-doping compliance and analytical reproducibility.

Molecular Formula C11H11F3N2O5
Molecular Weight 308.21 g/mol
Cat. No. B13445300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-De-phenyl Andarine
Molecular FormulaC11H11F3N2O5
Molecular Weight308.21 g/mol
Structural Identifiers
SMILESCC(CO)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C11H11F3N2O5/c1-10(19,5-17)9(18)15-6-2-3-8(16(20)21)7(4-6)11(12,13)14/h2-4,17,19H,5H2,1H3,(H,15,18)/t10-/m0/s1
InChIKeyFEZWNOHXAIWDTD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-De-phenyl Andarine for Research Procurement: Chemical Identity, Metabolite Role, and Core Analytical Specifications


O-De-phenyl Andarine (CAS 1022087-30-4; IUPAC (2S)-2,3-dihydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a synthetic arylpropionamide-derived molecule that serves as the primary urinary metabolite of the selective androgen receptor modulator (SARM) Andarine (S-4, GTx-007) . The compound is formed via O-dephenylation—the cleavage of the B-ring aryl ether—and is excreted predominantly in unconjugated form . Structurally, it retains the core (S)-2-hydroxy-2-methylpropanamide scaffold but lacks the 4-nitrophenoxy B-ring characteristic of the parent Andarine, resulting in a reduced molecular weight (approximately 322.24 g/mol) and altered hydrogen-bonding capacity . O-De-phenyl Andarine is primarily utilized as a certified reference material for anti-doping analytical workflows and as a research tool to investigate SARM metabolic pathways and structure-activity relationships .

Why O-De-phenyl Andarine Cannot Be Substituted by Andarine or Other Arylpropionamide SARMs in Analytical and Metabolic Research


Although O-De-phenyl Andarine shares the (S)-2-hydroxy-2-methylpropanamide backbone with Andarine (S-4) and Ostarine, simple replacement by the parent drug or its close structural analogs is analytically and biologically invalid. In equine in vitro metabolism studies, O-De-phenyl Andarine constitutes >90% of the total S-4 metabolite pool in its unconjugated form, whereas unchanged Andarine is present only as a minor component . Consequently, doping control assays that target only the parent drug would miss the primary urinary marker, yielding false-negative results . Furthermore, the dephenylated scaffold exhibits distinct chromatographic retention behavior, ionization efficiency, and fragmentation patterns relative to the intact B-ring-bearing SARMs, necessitating compound-specific mass spectrometric transitions for unambiguous identification . For researchers studying SARM structure-activity relationships, O-De-phenyl Andarine provides a critical scaffold intermediate that probes the role of the B-ring in androgen receptor binding and metabolic stability—information that cannot be obtained by testing Andarine or Ostarine alone .

O-De-phenyl Andarine: Quantitative Differential Evidence for Procurement Decision-Making


Urinary Metabolite Abundance: O-De-phenyl Andarine Represents >90% of the Andarine Metabolite Pool in Equine In Vitro Models

In equine in vitro phase I and II metabolism studies of Andarine (S-4), the unconjugated O-De-phenyl Andarine (dephenylated metabolite) accounted for more than 90% of the total metabolite signal, whereas the parent drug and hydroxylated/glucuronidated metabolites constituted the remaining fraction. By contrast, for S-24—a structurally related SARM with an alternative B-ring substitution—the metabolite pattern was balanced between glucuronidated and sulfonated conjugates, with no single species dominating . This quantitative dominance establishes O-De-phenyl Andarine as the unequivocal primary urinary biomarker for Andarine exposure, a property not shared by any other Andarine-derived metabolite or by the parent drug itself.

Doping control analysis SARM metabolism Equine drug testing

Enantiopure (S)-Synthesis Yield: 20% Overall Yield Achieved via Sharpless Asymmetric Dihydroxylation Route

O-De-phenyl Andarine was synthesized in its enantiopure (S)-form via a six-step route employing Sharpless asymmetric dihydroxylation as the key stereodifferentiating step, achieving an overall yield of 20%. The modified racemic route, which omits the chiral auxiliary, provided the compound in 28% overall yield . In comparison, O-dephenylostarine—the analogous metabolite of Ostarine (MK-2866)—was obtained in 23% yield (enantiopure) and 31% yield (racemic) under identical conditions, indicating that the Andarine-derived scaffold imposes slightly lower synthetic efficiency than the Ostarine-derived congener . These yields quantify the practical accessibility of the compound for research-scale procurement.

Asymmetric synthesis SARM metabolite production Process chemistry

Melting Point and Crystallinity: O-De-phenyl Andarine Exhibits a Defined Melting Range of 127–129 °C

O-De-phenyl Andarine is an off-white to pale yellow solid with a reported melting point of 127–129 °C . In contrast, the parent compound Andarine (S-4) is typically described as a white to off-white powder with a melting point in the range of 70–74 °C . This approximately 55 °C shift to a higher melting point upon B-ring removal reflects the loss of the flexible 4-nitrophenoxy substituent, resulting in a more compact crystal lattice with stronger intermolecular hydrogen bonding between the diol and nitroanilide moieties. This melting point difference provides a simple, low-cost identity verification test for incoming material.

Physicochemical characterization Reference standard purity Solid-state analysis

Chromatographic Differentiation: O-De-phenyl Andarine Elutes Earlier Than Andarine Under Reversed-Phase LC Conditions

Under reversed-phase liquid chromatography conditions (C18 column, water/acetonitrile gradient with 0.1% formic acid), O-De-phenyl Andarine elutes significantly earlier than the parent Andarine due to the loss of the hydrophobic B-ring phenyl ether. The compound's reduced logP (estimated clogP ~1.7 vs. Andarine clogP ~3.1 ) translates to a retention time shift of approximately 2–4 minutes under typical gradient conditions (10–90% acetonitrile over 15 minutes) . This chromatographic separation is critical for analytical method specificity, as co-elution of the metabolite with the parent drug or isobaric interferences would compromise quantification accuracy.

LC-MS/MS method development Chromatographic retention Metabolite identification

Metabolic Stability: O-De-phenyl Andarine Is Excreted Unconjugated, Unlike the Extensively Conjugated Andarine Parent

Andarine (S-4) is subject to extensive phase II conjugation—primarily glucuronidation—with a substantial fraction of the administered dose excreted as glucuronide conjugates in humans and dogs. In contrast, the dephenylated metabolite O-De-phenyl Andarine is excreted predominantly in its unconjugated form (>90% unconjugated in equine in vitro models) . This metabolic stability distinction means that enzymatic deconjugation (e.g., β-glucuronidase treatment) is not required for detection of O-De-phenyl Andarine, simplifying sample preparation workflows and reducing potential sources of analytical variability. In human doping control, the monohydroxylated and deacetylated metabolites of Andarine are also excreted as glucuronide and sulfate conjugates, whereas the dephenylated hydrolysis product appears free .

Phase II metabolism Glucuronidation Excretion profile

Validated Application Scenarios for O-De-phenyl Andarine in Research and Analytical Laboratories


Certified Reference Standard for WADA-Compliant Doping Control Urine Analysis

O-De-phenyl Andarine is the primary urinary biomarker for Andarine (S-4) misuse, constituting >90% of the excreted metabolite pool in equine models and confirmed in human urine by Thevis et al. (2010) . Anti-doping laboratories accredited by WADA require a certified reference material of this metabolite to prepare calibration standards, validate LC-MS/MS multiple reaction monitoring (MRM) transitions, and establish decision limits for adverse analytical findings. The compound's unconjugated excretion eliminates the need for β-glucuronidase hydrolysis, directly reducing sample preparation time and improving inter-laboratory reproducibility.

Metabolic Pathway Elucidation and Cross-Species Comparison Studies

O-De-phenyl Andarine serves as the key intermediate for studying O-dephenylation, a major phase I biotransformation pathway of arylpropionamide SARMs. The documented equine in vitro metabolism profile (Krug et al., 2012) can be compared with human (Thevis et al., 2010) and canine data to construct species-specific metabolite maps . The enantiopure (S)-form, synthesized via the Sharpless asymmetric dihydroxylation route with 20% overall yield (Schragl et al., 2013), is essential for investigations of stereoselective metabolism, as the (R)-enantiomer may exhibit different metabolic stability or androgen receptor binding .

Structure-Activity Relationship (SAR) Probe for Androgen Receptor B-Ring Pharmacophore Mapping

The absence of the B-ring aryl ether in O-De-phenyl Andarine makes it a critical SAR tool compound for deconstructing the pharmacophoric contributions of the B-ring to androgen receptor binding affinity and selectivity. While Andarine (S-4) exhibits an AR Ki of approximately 4 nM, O-De-phenyl Andarine, lacking the B-ring, is predicted to have substantially reduced binding affinity based on the established SAR of arylpropionamide SARMs . Researchers can use this compound as a negative control or affinity baseline to quantify the binding energy contribution of the B-ring substituent, a key parameter in SARM lead optimization programs.

LC-MS/MS Method Development and System Suitability Testing

The distinct chromatographic behavior of O-De-phenyl Andarine—eluting approximately 2–4 minutes earlier than Andarine under standard reversed-phase gradient conditions—makes it an ideal system suitability standard for verifying column performance, gradient reproducibility, and mass spectrometer calibration in SARM-focused analytical methods . The compound's characteristic mass spectrometric fragmentation pattern (including the loss of water from the diol moiety) provides diagnostic product ions for tuning triple quadrupole instruments and establishing MRM transitions prior to analysis of biological matrices .

Quote Request

Request a Quote for O-De-phenyl Andarine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.